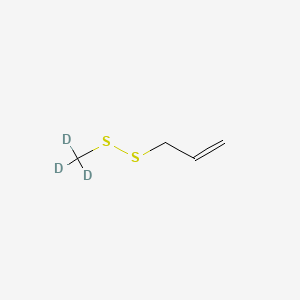

Allyl methyl disulfide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H8S2 |

|---|---|

Molecular Weight |

123.3 g/mol |

IUPAC Name |

3-(trideuteriomethyldisulfanyl)prop-1-ene |

InChI |

InChI=1S/C4H8S2/c1-3-4-6-5-2/h3H,1,4H2,2H3/i2D3 |

InChI Key |

XNZOTQPMYMCTBZ-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])SSCC=C |

Canonical SMILES |

CSSCC=C |

Origin of Product |

United States |

Foundational & Exploratory

What is Allyl methyl disulfide-d3 and its chemical structure?

An In-Depth Technical Guide to Allyl Methyl Disulfide-d3

Introduction

This compound is the deuterated form of allyl methyl disulfide, a naturally occurring organosulfur compound found in garlic and other plants of the Allium genus.[1] In its natural form, allyl methyl disulfide contributes to the characteristic pungent aroma of garlic.[1] The "-d3" designation signifies that three hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms, which are stable heavy isotopes of hydrogen. This isotopic labeling makes this compound a valuable tool in analytical chemistry and drug development.

Its primary application is as an internal standard for quantitative analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] It can also be used as a tracer to study the pharmacokinetic and metabolic profiles of drugs and other compounds.[2][3] The presence of deuterium atoms gives it a distinct, higher mass, allowing it to be differentiated from its non-deuterated counterpart in a mass spectrometer while maintaining nearly identical chemical and physical properties.

Chemical Structure and Properties

Allyl methyl disulfide consists of an allyl group (CH₂=CH-CH₂) and a methyl group (-CH₃) connected by a disulfide linkage (-S-S-).[4] The IUPAC name for the non-deuterated compound is 3-(methyldisulfanyl)prop-1-ene.[4][5] In this compound, the three hydrogen atoms on the methyl group are replaced with deuterium atoms (-CD₃).

The core structure features a disulfide bond, which is a key functional group that dictates much of its chemical reactivity.[4] The molecule has three rotatable bonds, providing it with conformational flexibility.[4]

Chemical Structure of this compound:

CH₂=CH-CH₂-S-S-CD₃

Data Presentation

The quantitative properties of this compound and its non-deuterated analogue are summarized below for comparison.

| Property | This compound | Allyl methyl disulfide |

| Molecular Formula | C₄H₅D₃S₂[3] | C₄H₈S₂[4][6] |

| Molecular Weight | 123.25 g/mol [2][3] | 120.24 g/mol [4][5] |

| Canonical SMILES | C=CCSS(C([2H])([2H])[2H]) | CSSCC=C[5] |

| IUPAC Name | 3-(trideuteriomethyldisulfanyl)prop-1-ene | 3-(methyldisulfanyl)prop-1-ene[4][5] |

| Appearance | Colorless liquid (estimated) | Colorless liquid[5] |

| Boiling Point | Not specified | 30-33 °C @ 20 mmHg[5][6] |

Experimental Protocols: Use as an Internal Standard

This compound is frequently used as an internal standard (IS) in quantitative mass spectrometry to improve the accuracy and precision of measurements. The general methodology is as follows:

Objective: To accurately quantify the concentration of the non-deuterated analyte (allyl methyl disulfide) in a complex biological matrix (e.g., plasma, tissue homogenate).

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the analyte (allyl methyl disulfide) of a known high concentration in a suitable solvent (e.g., methanol).

-

Prepare a separate stock solution of the internal standard (this compound) of a known high concentration.

-

Create a series of calibration standards by serially diluting the analyte stock solution. A fixed, known concentration of the internal standard stock solution is spiked into each calibration standard and into the unknown samples.

-

-

Sample Preparation:

-

Take a known volume of the biological sample (e.g., 100 µL of plasma).

-

Add the fixed amount of the internal standard (this compound) to the sample.

-

Perform a sample clean-up procedure, such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction, to remove interfering matrix components.

-

Evaporate the supernatant and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

The liquid chromatography step separates the analyte and internal standard from other components in the sample. Since their chemical properties are nearly identical, they will have very similar retention times.

-

The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM mode).

-

For Allyl methyl disulfide: A specific parent ion is selected and fragmented, and a specific product ion is monitored.

-

For this compound: A different parent ion (due to the +3 Da mass difference) is selected and fragmented.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in each sample and standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve. The use of the ratio corrects for variations in sample preparation, injection volume, and instrument response.

-

Visualization

The following diagrams illustrate the chemical structure and a typical experimental workflow involving this compound.

Caption: A typical workflow for quantifying an analyte using a deuterated internal standard.

References

- 1. Allyl Methyl Disulphide Cas 2179-58-0 |aroma Exporter [chemicalbull.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. Allyl methyl disulfide | 2179-58-0 | Benchchem [benchchem.com]

- 5. Allyl methyl disulfide | C4H8S2 | CID 62434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. allyl methyl disulfide, 2179-58-0 [thegoodscentscompany.com]

Technical Guide: Physical and Chemical Properties of Deuterated Allyl Methyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of deuterated allyl methyl disulfide. It includes quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its metabolic pathway and analytical workflows. This document is intended to serve as a valuable resource for researchers utilizing deuterated allyl methyl disulfide as an internal standard or tracer in various scientific applications.

Physical and Chemical Properties

Deuterated allyl methyl disulfide, specifically allyl methyl disulfide-d3, is the isotopically labeled form of allyl methyl disulfide, a naturally occurring organosulfur compound found in plants of the Allium genus. The deuterated version, with the chemical formula C₄H₅D₃S₂, is commonly used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules[1].

Table 1: General and Chemical Properties of Allyl Methyl Disulfide

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈S₂ | [2][3][4] |

| Molecular Weight | 120.23 g/mol | [2][3][4] |

| IUPAC Name | 3-(methyldisulfanyl)prop-1-ene | [2] |

| Synonyms | Methyl allyl disulfide, Allyl methyl disulphide, Disulfide, methyl 2-propenyl | [2][5] |

| CAS Number | 2179-58-0 | [2][3] |

| Appearance | Colorless to pale yellow clear liquid | [4][5] |

Table 2: Physical Properties of Allyl Methyl Disulfide

| Property | Value | Conditions | Source(s) |

| Boiling Point | 30-33 °C | @ 20.00 mm Hg | [2][5] |

| 83-84 °C | @ 170.00 mm Hg | [5] | |

| 91 °C | [4] | ||

| Density/Specific Gravity | ~1.03 g/mL | @ 25 °C | [3] |

| 0.88 g/mL | [6] | ||

| Refractive Index | 1.53 | [3][4] | |

| 1.5340-1.5380 | [6] | ||

| Flash Point | 35 °C (95 °F) | TCC | [4][5][6] |

| Solubility | Soluble in alcohol and organic solvents. Slightly soluble in water. | [4][5] |

Experimental Protocols

Proposed Synthesis of this compound

While a specific protocol for the synthesis of this compound is not widely published, a plausible method can be adapted from the known synthesis of similar dialkyl disulfides. The following proposed protocol utilizes a deuterated methyl source.

Objective: To synthesize this compound from allyl mercaptan and deuterated methyl methanethiosulfonate (B1239399).

Materials:

-

Allyl mercaptan (CH₂=CHCH₂SH)

-

Deuterated methyl methanethiosulfonate (CD₃SSO₂CH₃)

-

Sodium methoxide (B1231860) (NaOCH₃)

-

Methanol (B129727) (CH₃OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Preparation of Sodium Allyl Thiolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl mercaptan in methanol. Cool the solution in an ice bath.

-

Reaction: Slowly add a solution of sodium methoxide in methanol to the allyl mercaptan solution with continuous stirring. This will form the sodium allyl thiolate in situ.

-

Addition of Deuterated Methyl Source: To the solution of sodium allyl thiolate, add deuterated methyl methanethiosulfonate dropwise while maintaining the cool temperature and inert atmosphere.

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

NMR Spectroscopy Analysis

Objective: To confirm the identity and purity of synthesized this compound and to use it as an internal standard for the quantification of other analytes.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Synthesized this compound

-

Analyte of interest

-

Micropipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte and dissolve it in a precise volume of deuterated solvent (e.g., 0.6 mL of CDCl₃) in a clean, dry vial.

-

Prepare a stock solution of this compound in the same deuterated solvent with a precisely known concentration.

-

Add a known volume of the this compound stock solution to the analyte solution.

-

Transfer the final solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (e.g., ¹H).

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. The absence of a signal for the methyl protons (which would be present in the non-deuterated compound) and the presence of the allyl proton signals will confirm the identity of the deuterated compound.

-

The residual proton signal in the deuterated methyl group might be observable as a very small, broadened signal.

-

-

Data Processing and Quantification:

-

Process the acquired spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signals of the analyte and the allyl protons of the deuterated internal standard.

-

Calculate the concentration of the analyte using the following formula:

Concentration_analyte = (Integral_analyte / Number of protons_analyte) * (Number of protons_standard / Integral_standard) * Concentration_standard

-

GC-MS Analysis

Objective: To separate and quantify this compound and other volatile or semi-volatile compounds in a sample.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar or semi-polar capillary column like DB-5ms)

-

Helium carrier gas

-

Sample vials with septa

-

Syringe for injection

-

Sample containing the analyte and deuterated internal standard

Procedure:

-

Sample Preparation: Prepare a solution of the analyte and a known concentration of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature (e.g., 250 °C) and injection mode (e.g., splitless).

-

Oven Program: Set the initial oven temperature, hold time, ramp rate, final temperature, and final hold time to achieve good separation of the compounds of interest. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Set the flow rate of the helium carrier gas (e.g., 1 mL/min).

-

Mass Spectrometer: Set the ion source temperature (e.g., 230 °C), quadrupole temperature (e.g., 150 °C), and the mass range to be scanned (e.g., m/z 35-350). Use electron ionization (EI) at 70 eV.

-

-

Data Acquisition: Inject a known volume of the sample (e.g., 1 µL) into the GC-MS. The heavier deuterated isomer will typically elute slightly earlier than its non-deuterated counterpart.

-

Data Analysis:

-

Identify the peaks corresponding to the analyte and this compound based on their retention times and mass spectra.

-

The mass spectrum of this compound will show a molecular ion peak at m/z 123, which is 3 units higher than the non-deuterated compound (m/z 120).

-

Create a calibration curve by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Quantify the analyte in the unknown sample by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

-

Visualizations

Metabolic Pathway of Allyl Methyl Disulfide

The metabolism of allyl methyl disulfide (AMDS) in rats has been shown to proceed through reduction, methylation, and oxidation. The initial step is the reduction of the disulfide bond to form allyl mercaptan (AM). AM is then methylated to form allyl methyl sulfide (B99878) (AMS). Finally, AMS is oxidized to allyl methyl sulfoxide (B87167) (AMSO) and further to allyl methyl sulfone (AMSO₂)[7][8].

Caption: Metabolic pathway of allyl methyl disulfide.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte using deuterated allyl methyl disulfide as an internal standard with GC-MS.

Caption: Workflow for quantitative analysis using GC-MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Allyl methyl disulfide | C4H8S2 | CID 62434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. allyl methyl disulfide, 2179-58-0 [thegoodscentscompany.com]

- 6. Methyl allyl disulfide CAS#: 2179-58-0 [m.chemicalbook.com]

- 7. Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Synthesis and Purification of Allyl Methyl Disulfide-d3: A Technical Guide for Researchers

Introduction: Allyl methyl disulfide-d3 is the deuterated form of allyl methyl disulfide, a naturally occurring organosulfur compound found in plants of the Allium genus, such as garlic.[1] In research, particularly in pharmacokinetic and metabolic studies, isotopically labeled compounds like this compound serve as valuable internal standards for quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass signature, allowing for precise differentiation from the naturally occurring, non-deuterated analyte. This guide provides a comprehensive overview of a plausible synthetic route and purification strategy for this compound, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is proposed as a two-step process. The first step involves the preparation of the deuterated precursor, methanethiol-d3 (CD3SH). The second step is the formation of the unsymmetrical disulfide bond between methanethiol-d3 and an allyl thiol.

Step 1: Synthesis of Methanethiol-d3 (CD3SH)

A common route to methanethiol-d3 involves the nucleophilic substitution of iodomethane-d3 (B117434) with a hydrosulfide (B80085) salt. Iodomethane-d3 can be synthesized from commercially available methanol-d4 (B120146).

1.1. Synthesis of Iodomethane-d3 from Methanol-d4

Iodomethane-d3 can be prepared by the reaction of methanol-d4 with hydrogen iodide.[2]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place methanol-d4 (1.0 eq).

-

Slowly add hydroiodic acid (57% in water, 1.5 eq) to the flask.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by GC-MS.

-

After completion, cool the mixture to room temperature.

-

The lower organic layer containing iodomethane-d3 is separated.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the crude iodomethane-d3 by distillation.

1.2. Synthesis of Methanethiol-d3 from Iodomethane-d3

Methanethiol-d3 is synthesized by the reaction of iodomethane-d3 with sodium hydrosulfide (NaSH).[3]

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel, a gas inlet, and a condenser, dissolve sodium hydrosulfide (1.1 eq) in anhydrous ethanol (B145695) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add iodomethane-d3 (1.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The methanethiol-d3 can be used in the next step without isolation.

Step 2: Synthesis of this compound

The formation of the unsymmetrical disulfide is achieved through the oxidative coupling of methanethiol-d3 and allyl mercaptan.

Experimental Protocol:

-

To the reaction mixture containing methanethiol-d3, add allyl mercaptan (1.0 eq).

-

Slowly add a solution of iodine (1.0 eq) in ethanol to the reaction mixture at 0 °C.

-

Stir the reaction at room temperature for 2-3 hours. The disappearance of the brown color of iodine indicates the completion of the reaction.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purification of this compound

The crude product can be purified by a combination of distillation and column chromatography.

Purification Protocol:

-

Fractional Distillation: Perform fractional distillation under reduced pressure to separate the product from lower-boiling impurities and any unreacted starting materials. The boiling point of non-deuterated allyl methyl disulfide is reported to be 30-33 °C at 20 mmHg.[4]

-

Column Chromatography: For higher purity, the distilled product can be further purified by column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is suitable.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

| Parameter | Value |

| Starting Material (Step 1.1) | Methanol-d4 |

| Reagent (Step 1.1) | Hydroiodic Acid |

| Product (Step 1.1) | Iodomethane-d3 |

| Typical Yield (Step 1.1) | ~80-90% |

| Starting Material (Step 1.2) | Iodomethane-d3 |

| Reagent (Step 1.2) | Sodium Hydrosulfide |

| Product (Step 1.2) | Methanethiol-d3 (in situ) |

| Starting Material (Step 2) | Allyl Mercaptan |

| Reagent (Step 2) | Iodine |

| Final Product | This compound |

| Overall Typical Yield | ~60-70% |

Table 2: Reference Spectroscopic Data for Allyl Methyl Disulfide (Non-deuterated)

| Analysis | Expected Values |

| ¹H NMR | δ 2.39 (s, 3H, -S-CH₃), 3.40 (d, 2H, -S-CH₂-), 5.15-5.84 (m, 3H, -CH=CH₂) |

| ¹³C NMR | δ 23.5 (-S-CH₃), 42.5 (-S-CH₂-), 118.0 (=CH₂), 134.0 (=CH-) |

| Mass Spectrometry (EI) | m/z 120 (M⁺), 79, 45, 41[4] |

Note: For this compound, the singlet at δ 2.39 in the ¹H NMR spectrum will be absent, and the molecular ion peak in the mass spectrum will be at m/z 123.

Mandatory Visualization

References

Allyl methyl disulfide-d3 CAS number and supplier information.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Allyl methyl disulfide-d3, a deuterated analog of a naturally occurring organosulfur compound found in garlic. This document consolidates essential information, including its chemical identity, supplier details, metabolic fate, and its role in key signaling pathways. Detailed experimental protocols are provided to facilitate further research and application in drug development.

Compound Identification and Supplier Information

Table 1: Compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Allyl methyl disulfide | 2179-58-0[1][2][3][4][5] | C4H8S2 | 120.24 |

| This compound | Not readily available | C4H5D3S2 | 123.25[6][7] |

Table 2: Supplier Information for this compound

| Supplier | Product Number | Additional Information |

| MedChemExpress | HY-W142921S[6] | Provided as a stable isotope-labeled compound for research use.[6] |

Table 3: Selected Suppliers for Allyl Methyl Disulfide (Non-deuterated)

| Supplier |

| Sigma-Aldrich[1] |

| TCI America |

| Combi-Blocks, Inc.[1] |

| The Good Scents Company[2] |

| Chemical Bull[4] |

| Fisher Scientific[8] |

| ChemicalBook[5] |

Metabolism and Pharmacokinetics

Studies in rats have shown that allyl methyl disulfide (AMDS) is metabolized into key active metabolites, primarily allyl methyl sulfoxide (B87167) (AMSO) and allyl methyl sulfone (AMSO2). The metabolic process involves reduction, methylation, and oxidation.[9] The deuterated form, this compound, is a valuable tool as a tracer for pharmacokinetic and metabolic studies.

Table 4: Pharmacokinetic Parameters of Allyl Methyl Disulfide Metabolites in Rats [9]

| Metabolite | Half-life (t½) in vivo (hours) |

| Allyl methyl sulfoxide (AMSO) | 18.17 |

| Allyl methyl sulfone (AMSO2) | 17.50 |

Note: Further detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for the parent compound and its metabolites would be beneficial for a complete profile.

Signaling Pathway Involvement

Organosulfur compounds from garlic, including allyl methyl disulfide and its analogs, have been shown to modulate key signaling pathways involved in inflammation and cellular processes, notably the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Garlic-derived compounds have been demonstrated to inhibit the activation of NF-κB. This inhibition is often achieved by preventing the degradation of IκBα, which retains the NF-κB dimer in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Figure 1: Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain organosulfur compounds have been shown to modulate the MAPK pathway, which can contribute to their anti-inflammatory and anti-cancer effects.

Figure 2: Modulation of the MAPK Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of Allyl methyl disulfide. Researchers should optimize these protocols for their specific experimental conditions.

Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways in cultured cells treated with Allyl methyl disulfide.

Materials:

-

Cell culture reagents (e.g., DMEM, FBS, antibiotics)

-

Cell line (e.g., RAW 264.7 macrophages)

-

Allyl methyl disulfide

-

LPS (Lipopolysaccharide)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with various concentrations of Allyl methyl disulfide for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for an appropriate duration (e.g., 30-60 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect protein bands using an ECL reagent and an imaging system.

-

GC-MS Analysis of Allyl Methyl Disulfide and its Metabolites

This protocol provides a general method for the extraction and analysis of Allyl methyl disulfide and its metabolites from biological samples (e.g., plasma, urine).

Materials:

-

Biological samples (plasma, urine)

-

Internal standard (e.g., this compound)

-

Extraction solvent (e.g., ethyl acetate (B1210297) or hexane)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Spike samples with the internal standard (this compound).

-

-

Extraction:

-

Add the extraction solvent to the sample and vortex thoroughly.

-

Centrifuge to separate the organic and aqueous layers.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume of the prepared sample into the GC-MS.

-

GC Conditions:

-

Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Oven Program: Optimize the temperature program to achieve good separation of the analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: e.g., m/z 40-300.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the biological activity of Allyl methyl disulfide.

Figure 3: Experimental Workflow for Bioactivity Studies.

References

- 1. Allyl methyl disulfide | SIELC Technologies [sielc.com]

- 2. allyl methyl disulfide, 2179-58-0 [thegoodscentscompany.com]

- 3. Allyl methyl disulfide | C4H8S2 | CID 62434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allyl Methyl Disulphide Cas 2179-58-0 |aroma Exporter [chemicalbull.com]

- 5. Methyl allyl disulfide | 2179-58-0 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. Allyl Methyl Disulfide 90.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterium Labeling in Internal Standards for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is not just beneficial, but essential for generating robust and reliable data.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[2]

Core Principles and Advantages

The fundamental principle behind using a deuterium-labeled internal standard (IS) is that it will experience the same analytical variations as the target analyte.[2] By adding a known concentration of the IS to a sample at the earliest stage of analysis, any subsequent loss of analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the IS. The mass spectrometer distinguishes between the analyte and the heavier internal standard, and the ratio of their signals is used for quantification. This ratiometric measurement effectively cancels out variability, leading to significantly improved accuracy and precision.

The primary advantages of using deuterium-labeled internal standards include:

-

Correction for Matrix Effects: Biological matrices are complex and can contain numerous endogenous compounds that may interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. Since a deuterium-labeled IS has virtually identical physicochemical properties to the analyte, it will experience the same matrix effects.[3] This co-elution behavior is optimal for correcting these effects.[4]

-

Compensation for Sample Preparation Variability: Analyte loss can occur at various stages of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. A deuterium-labeled IS, when added at the beginning of the workflow, accounts for these losses, ensuring that the final analyte-to-IS ratio remains constant.

-

Correction for Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response can introduce errors in quantification. The use of a co-eluting deuterated internal standard effectively normalizes for this instrumental drift.

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterium-labeled internal standards over non-labeled (analog) internal standards is well-documented. The following tables summarize quantitative data from various studies, highlighting the improved performance in terms of accuracy, precision, and matrix effect compensation.

| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% CV) | Reference |

| Kahalalide F | Analog IS | 96.8 | 8.6 | [5][6] |

| Deuterated IS | 100.3 | 7.6 | [5][6] | |

| Sirolimus | Analog IS | Not Reported | 7.6 - 9.7 | [5][7] |

| Deuterated IS | Not Reported | 2.7 - 5.7 | [5][7] | |

| Everolimus (B549166) | Analog IS | 98.3 - 108.1 | 4.3 - 7.2 | [2] |

| Deuterated IS | 98.3 - 108.1 | 4.3 - 7.2 | [2] |

Table 1: Comparison of Accuracy and Precision with Deuterated vs. Analog Internal Standards. This table demonstrates the significant improvement in accuracy and precision when a deuterium-labeled internal standard is used compared to a structural analog.

| Analyte | Internal Standard Type | Matrix Effect Variation (% CV of IS-Normalized Matrix Factor) | Reference |

| Imidacloprid | No IS | > 50 | [8][9] |

| Deuterated IS | < 20 | [8][9] | |

| Various Pesticides | No IS | Accuracy differs by > 60% | [8][9] |

| Deuterated IS | Accuracy within 25% | [8][9] |

Table 2: Compensation for Matrix Effects. This table illustrates the effectiveness of deuterium-labeled internal standards in minimizing the variability caused by matrix effects across different sample lots.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful implementation of deuterium-labeled internal standards in quantitative bioanalysis. The following sections provide generalized methodologies for key experimental procedures.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common and straightforward method for extracting small molecule drugs from biological fluids like plasma or serum.

Objective: To remove proteins from a biological sample to prevent interference and column clogging during LC-MS analysis.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

Deuterium-labeled internal standard working solution

-

Precipitating solvent (e.g., acetonitrile, methanol, acetone)

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

Procedure:

-

Aliquoting: Aliquot a specific volume (e.g., 100 µL) of the biological sample into a microcentrifuge tube or a well of a 96-well plate.[2]

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterium-labeled internal standard working solution to each sample (excluding blanks).

-

Vortexing: Briefly vortex the samples to ensure thorough mixing of the internal standard with the matrix.

-

Protein Precipitation: Add a predetermined volume of cold precipitating solvent (e.g., 300 µL of acetonitrile). The ratio of solvent to sample is typically 3:1 or 4:1.

-

Vortexing and Incubation: Vortex the samples vigorously for at least 30 seconds to ensure complete protein precipitation. An optional incubation step at low temperature (e.g., -20°C for 10 minutes) can enhance precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well, being cautious not to disturb the protein pellet.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the analyte.

-

Analysis: The prepared sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Bioanalytical Method Validation for a Deuterated Internal Standard

This protocol outlines the key steps for validating a bioanalytical method using a deuterium-labeled internal standard, in accordance with regulatory guidelines such as those from the FDA and ICH M10.[10][11][12][13]

Objective: To demonstrate that the analytical method is accurate, precise, and reliable for its intended use.

Validation Parameters:

-

Selectivity and Specificity:

-

Analyze at least six different lots of blank matrix to ensure no endogenous interferences are present at the retention times of the analyte and the internal standard.[14]

-

Analyze blank matrix spiked with the deuterated internal standard to confirm it does not contain any unlabeled analyte that could interfere with quantification.[14]

-

-

Calibration Curve:

-

Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.

-

The calibration curve should consist of a blank, a zero standard (blank with internal standard), and at least six non-zero concentration levels covering the expected range of the study samples.

-

The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.

-

-

Accuracy and Precision:

-

Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, mid, and high.

-

Analyze at least five replicates of each QC level in at least three separate analytical runs.

-

Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

-

Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

-

-

Matrix Effect:

-

Evaluate the matrix effect using at least six different lots of the biological matrix.

-

The matrix factor (MF) is calculated by comparing the peak response of the analyte in the presence of the matrix to the response in a neat solution.

-

The IS-normalized MF is calculated to assess the ability of the internal standard to compensate for matrix effects. The CV of the IS-normalized MF across the different lots should be ≤15%.

-

-

Stability:

-

Evaluate the stability of the analyte and the deuterated internal standard in the biological matrix under various conditions, including:

-

Freeze-Thaw Stability: After multiple freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: At room temperature for a specified period.

-

Long-Term Stability: Under frozen storage conditions.

-

Stock Solution Stability: At storage temperature.

-

-

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of deuterium-labeled internal standards.

Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.

Caption: How a deuterated internal standard corrects for matrix effects during ionization.

Caption: A generalized workflow for a pharmacokinetic study involving a deuterated drug candidate.

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry. Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality data in drug development and other scientific research.[2] While potential challenges such as isotopic instability and chromatographic shifts exist, a thorough understanding of these phenomena and careful method development can lead to robust and reliable bioanalytical assays. The adoption of these standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmiweb.com [pharmiweb.com]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Protein preparation for LC-MS/MS analysis [protocols.io]

- 8. lcms.cz [lcms.cz]

- 9. web.cs.ucdavis.edu [web.cs.ucdavis.edu]

- 10. researchgate.net [researchgate.net]

- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Fragmentation of Allyl Methyl Disulfide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Fragmentation Pathways

Under electron ionization, Allyl methyl disulfide-d3 is expected to undergo several key fragmentation reactions. The primary cleavages involve the disulfide bond and the bonds adjacent to the sulfur atoms. The presence of the deuterium-labeled methyl group provides a distinct mass shift in the resulting fragment ions, allowing for clear pathway elucidation.

The main fragmentation processes for dialkyl disulfides include carbon-sulfur bond cleavage and intramolecular hydrogen transfer[1]. For allyl methyl disulfide, the presence of the allyl group introduces additional resonance stabilization for certain fragments.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound upon 70 eV electron ionization, based on the fragmentation of its non-deuterated counterpart[2]. The molecular weight of this compound is approximately 123.25 g/mol .

| m/z (Predicted) | Ion Structure | Proposed Fragmentation | Relative Abundance (Predicted) |

| 123 | [CH2=CHCH2SSCD3]+• | Molecular Ion | Moderate |

| 82 | [CH2=CHCH2S]+ | Cleavage of the S-S bond with charge retention on the allylthio fragment | High |

| 73 | [CH2=CHCH2S]+ | Low | |

| 50 | [SCD3]+ | Cleavage of the S-S bond with charge retention on the methyl-d3-thio fragment | Moderate |

| 41 | [CH2=CHCH2]+ | Cleavage of the C-S bond of the allyl group | Very High |

| 39 | [C3H3]+ | Loss of H2 from the allyl cation | Low |

Note: Relative abundances are estimated based on the typical fragmentation patterns of similar compounds and may vary depending on experimental conditions.

Experimental Protocols

The data presented in this guide is based on standard gas chromatography-mass spectrometry (GC-MS) protocols commonly used for the analysis of volatile organosulfur compounds.

Instrumentation:

-

Gas Chromatograph: Coupled to a Mass Spectrometer.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this compound.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-300.

Fragmentation Pathway Diagram

Caption: Proposed EI fragmentation pathway of this compound.

References

Allyl Methyl Disulfide: A Comprehensive Technical Guide on its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methyl disulfide (AMDS) is a volatile organosulfur compound that plays a significant role in the characteristic aroma and biological activity of Allium species, most notably garlic (Allium sativum). This technical guide provides an in-depth overview of the natural occurrence of AMDS, its biosynthesis, and its multifaceted biological significance. Drawing from a comprehensive review of the scientific literature, this document details the compound's antioxidant, anti-inflammatory, antibacterial, and anticancer properties. Detailed experimental protocols for the evaluation of these activities are provided, alongside a quantitative summary of its presence in natural sources and its efficacy in various biological assays. Furthermore, key signaling pathways modulated by AMDS and its metabolites are illustrated to provide a deeper understanding of its mechanisms of action, offering valuable insights for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Biosynthesis

Allyl methyl disulfide is a prominent volatile constituent of garlic and other Allium species, including onions (Allium cepa), leeks (Allium porrum), and chives (Allium schoenoprasum)[1][2]. It is not typically present in intact plant tissues but is rapidly formed upon cellular disruption. The biosynthesis of AMDS is a multi-step enzymatic process initiated by damage to the plant cells, such as crushing or cutting.

The precursor to many of the organosulfur compounds in garlic is alliin (B105686) (S-allyl-L-cysteine sulfoxide). When the garlic clove is damaged, the enzyme alliinase, which is sequestered in different cellular compartments, comes into contact with alliin. Alliinase converts alliin to allicin (B1665233) (diallyl thiosulfinate), a highly reactive and unstable compound responsible for the pungent aroma of fresh garlic. Allicin, in turn, rapidly decomposes into a variety of lipid-soluble organosulfur compounds, including diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), diallyl trisulfide (DATS), and allyl methyl disulfide[1][3]. The formation of AMDS is a result of the interaction of allicin-derived allyl-containing sulfur compounds with methyl-containing sulfur compounds, which are also present in garlic.

The concentration of allyl methyl disulfide can vary significantly depending on the Allium species, geographical origin, cultivation conditions, and processing methods such as crushing, chopping, cooking, or distillation[4].

Quantitative Analysis of Allyl Methyl Disulfide in Natural Sources

The following table summarizes the quantitative data available for allyl methyl disulfide in the essential oil of Allium sativum (garlic) from various studies. It is important to note that the composition of garlic essential oil can vary considerably.

| Plant Source | Geographic Origin/Condition | Method of Analysis | Concentration of Allyl Methyl Disulfide (% of Essential Oil) | Reference |

| Allium sativum (Garlic) | Spain | Clevenger hydrodistillation | 4.4 - 8.3 | [4][5] |

| Allium sativum (Garlic) | India | Steam distillation | 4.4 - 12.0 | [4] |

| Allium sativum (Garlic) | Greece | Likens-Nickerson hydrodistillation-extraction | 8.5 - 11.2 | [4] |

| Allium sativum (Garlic) | France | Hydrodistillation | 3.7 | [4] |

| Allium sativum (Garlic) | Kastamonu, Turkey | Microwave-assisted Clevenger system | 6.08 | [6] |

| Allium sativum (Garlic) | Commercially available | GC-MS | 3.40 | [7] |

| Allium sativum (Garlic) | Bangladeshi | GC-MS | 3.27 | [3] |

Biological Significance and Therapeutic Potential

Allyl methyl disulfide, along with other garlic-derived organosulfur compounds, has been the subject of extensive research for its potential health benefits. These compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer effects.

Antioxidant Activity

Anti-inflammatory Activity

Allyl methyl disulfide has demonstrated significant anti-inflammatory effects. Its mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

A study on the structurally related compound, allyl methyl trisulfide (AMTS), showed that it can attenuate lipopolysaccharide (LPS)-induced acute lung injury in mice by inhibiting the NF-κB and MAPK signaling pathways[8][9]. This suggests a likely mechanism for the anti-inflammatory action of allyl methyl disulfide as well. In vitro experiments with AMTS on RAW264.7 macrophages demonstrated a reduction in the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)[8][9].

The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Allyl methyl disulfide and related compounds are thought to inhibit this process.

Antibacterial Activity

Garlic has been used for centuries for its antimicrobial properties. Allyl methyl disulfide contributes to this activity. While specific MIC (Minimum Inhibitory Concentration) values for pure allyl methyl disulfide against a wide range of bacteria are not extensively reported, studies on essential oils containing this compound demonstrate its antibacterial potential. For instance, an essential oil from Allium tenuissimum flowers, which contains allyl methyl disulfide, has shown activity against Escherichia coli O157:H7. The mechanism of action is believed to involve damage to the bacterial cell membrane and inhibition of essential enzymes.

Anticancer Activity

Organosulfur compounds from garlic, including allyl methyl disulfide, are being investigated for their chemopreventive and therapeutic potential in cancer. The structurally similar diallyl disulfide (DADS) has been shown to inhibit the growth of various cancer cell lines.

The following table summarizes the available IC50 values for diallyl disulfide (DADS) against different cancer cell lines, providing a reference for the potential anticancer efficacy of related allyl sulfides.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) for 72h | Reference |

| Diallyl Disulfide | KPL-1 | Breast Cancer (ER-positive) | 18.1 | [8] |

| Diallyl Disulfide | MCF-7 | Breast Cancer (ER-positive) | 10.8 | [8] |

| Diallyl Disulfide | MDA-MB-231 | Breast Cancer (ER-negative) | 1.8 | [8] |

| Diallyl Disulfide | MKL-F | Breast Cancer (ER-negative) | 12.5 | [8] |

The anticancer mechanisms of these compounds are multifaceted and can include the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological significance of allyl methyl disulfide.

Quantification of Allyl Methyl Disulfide in Essential Oils

A common method for the quantitative analysis of volatile compounds in essential oils is GC-MS.

Protocol:

-

Sample Preparation: Dilute the garlic essential oil in a suitable solvent (e.g., n-hexane) to an appropriate concentration.

-

GC-MS System: Utilize a gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds. A typical program might be: initial temperature of 60°C for 2 min, ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 10 min.

-

Injector and Detector Temperatures: Set the injector and detector temperatures to 250°C and 280°C, respectively.

-

Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode at 70 eV, with a scan range of m/z 40-550.

-

Compound Identification: Identify the constituents by comparing their retention times and mass spectra with those of authentic standards and by searching the NIST/Wiley mass spectral library.

-

Quantification: Determine the relative percentage of each compound by integrating the peak area in the chromatogram.

In Vitro Anti-inflammatory Activity

Protocol:

-

Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of allyl methyl disulfide (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Absorbance Reading: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Antibacterial Activity

Protocol:

-

Bacterial Strains: Use standard bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

-

Serial Dilution: Perform a two-fold serial dilution of allyl methyl disulfide in a 96-well microtiter plate containing MHB.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria without AMDS) and a negative control (MHB without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of allyl methyl disulfide that completely inhibits visible bacterial growth.

Anticancer Activity

Protocol:

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, MDA-MB-231) in their appropriate growth medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of allyl methyl disulfide for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the control (untreated cells) and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

Allyl methyl disulfide is a key organosulfur compound found in Allium species, contributing significantly to their characteristic flavor and a wide array of biological activities. Its antioxidant, anti-inflammatory, antibacterial, and potential anticancer properties make it a compound of great interest for further research and development in the pharmaceutical and nutraceutical industries. The detailed experimental protocols and quantitative data presented in this technical guide provide a solid foundation for researchers to explore the therapeutic potential of this fascinating natural product. Further studies are warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Allyl Methyl Sulfide | CAS#:10152-76-8 | Chemsrc [chemsrc.com]

- 4. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allyl Methyl Sulfide | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Toxigenomic Evaluation of Diallyl Disulfide Effects and Its Association with the Chemotherapeutic Agent 5-Fluorouracil in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Dilution Analysis (SIDA)

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope Dilution Analysis (SIDA) stands as the definitive method for achieving the highest levels of accuracy and precision in quantitative analysis, particularly when coupled with mass spectrometry. This technical guide provides a comprehensive exploration of the fundamental principles of SIDA, detailed experimental protocols, and its critical applications in research and drug development. By leveraging isotopically labeled internal standards, SIDA effectively overcomes challenges posed by complex sample matrices and procedural variations, ensuring the generation of reliable and defensible data.

Core Principles of Stable Isotope Dilution Analysis

Stable Isotope Dilution Analysis is a quantitative technique that hinges on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample.[1] This "internal standard" is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1]

The foundational principle of SIDA is the measurement of the ratio of the naturally occurring analyte to the isotopically labeled internal standard.[1] Because the analyte and the internal standard exhibit virtually identical chemical and physical properties, they behave in the same manner during every step of the analytical process, including extraction, derivatization, and ionization.[2] Consequently, any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. This co-behavior allows for the correction of both sample loss and variations in instrument response, a significant advantage over other quantification methods.[3]

The concentration of the analyte in the original sample is determined by the following fundamental equation:

Cx = Cs * (Ws / Wx) * [(Rs - Rm) / (Rm - Rx)]

Where:

-

Cx = Concentration of the analyte in the sample

-

Cs = Concentration of the isotopically labeled standard (spike)

-

Ws = Weight of the standard solution added

-

Wx = Weight of the sample

-

Rs = Isotope ratio of the standard

-

Rm = Isotope ratio of the sample-standard mixture

-

Rx = Isotope ratio of the analyte[1]

In practice, quantification is typically performed using a calibration curve constructed by plotting the ratio of the analyte's signal to the internal standard's signal against the analyte's concentration across a series of standards.

Data Presentation: Performance Characteristics of SIDA

SIDA is renowned for its ability to produce highly accurate and precise quantitative data. The tables below summarize typical performance characteristics of SIDA methods across various applications, demonstrating the method's robustness and reliability.

Table 1: Performance of SIDA for Mycotoxin Analysis in Food Matrices [4][5][6][7]

| Mycotoxin | Food Matrix | LLOQ (ng/g) | Recovery (%) | Precision (RSD%) |

| Aflatoxin B1 | Corn | 0.1 | 95 - 105 | < 10 |

| Deoxynivalenol | Wheat Flour | 10 | 92 - 108 | < 8 |

| Fumonisin B1 | Corn | 20 | 90 - 110 | < 12 |

| Ochratoxin A | Peanut Butter | 0.5 | 93 - 107 | < 9 |

| Zearalenone | Corn | 5 | 91 - 109 | < 11 |

Table 2: Performance of SIDA for Therapeutic Drug Monitoring in Human Plasma [8][9]

| Drug | LLOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (RSD%) |

| Methotrexate | 5 nM | > 0.99 | 88.7 - 114.5 | < 11.0 |

| Imatinib | 1 | > 0.995 | 95 - 105 | < 5 |

| Carbamazepine | 10 | > 0.99 | 97 - 103 | < 6 |

| Phenytoin | 20 | > 0.99 | 96 - 104 | < 7 |

Table 3: Performance of SIDA for Pesticide Analysis in Water [10][11][12]

| Pesticide | LLOQ (ng/L) | Linearity (r²) | Recovery (%) | Precision (RSD%) |

| Atrazine | 1 | > 0.998 | 98 - 102 | < 5 |

| Glyphosate | 5 | > 0.995 | 95 - 105 | < 8 |

| Chlorpyrifos | 0.5 | > 0.999 | 97 - 103 | < 6 |

| 2,4-D | 10 | > 0.99 | 90 - 110 | < 10 |

Experimental Protocols

The successful implementation of SIDA necessitates meticulous attention to detail throughout the experimental workflow. Below are detailed protocols for common applications of SIDA.

General Workflow for Stable Isotope Dilution Analysis

The logical progression of a typical SIDA experiment is depicted in the following workflow diagram.

Protocol for SIDA of Small Molecules in Plasma by LC-MS/MS

This protocol is suitable for the quantification of drugs and their metabolites in biological fluids.

-

Sample Preparation and Spiking:

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add a precise volume of the stable isotope-labeled internal standard solution with a known concentration. The amount of internal standard should ideally be close to the expected concentration of the analyte.

-

Vortex the sample for 30 seconds to ensure thorough mixing.

-

Allow the sample to equilibrate for 15-30 minutes.

-

-

Protein Precipitation and Extraction:

-

Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject a defined volume (e.g., 5 µL) onto a suitable C18 liquid chromatography column.

-

Develop a gradient elution method to achieve chromatographic separation of the analyte from matrix components.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the MRM transitions of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by analyzing a series of calibration standards prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.[8][9]

-

Protocol for SIDA of Steroid Hormones in Tissue by LC-MS/MS

This protocol outlines a method for extracting and quantifying steroid hormones from tissue samples.[13][14][15][16]

-

Tissue Homogenization and Spiking:

-

Weigh approximately 50 mg of frozen tissue into a homogenization tube containing ceramic beads.

-

Add a precise volume of the stable isotope-labeled internal standard solution.

-

Add 1 mL of ice-cold homogenization buffer (e.g., PBS).

-

Homogenize the tissue using a bead beater until a uniform homogenate is achieved.

-

-

Liquid-Liquid Extraction:

-

Add 5 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a 2:1 mixture of dichloromethane:isopropanol) to the tissue homogenate.[13]

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction of the aqueous layer with another 5 mL of the organic solvent and combine the organic extracts.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis and Quantification:

-

Proceed with LC-MS/MS analysis and quantification as described in the previous protocol.

-

Protocol for Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics.[4][17][18][19]

-

Metabolic Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine and ¹²C₆-Lysine).

-

The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine).

-

Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.

-

-

Experimental Treatment:

-

Apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

-

-

Sample Preparation:

-

Harvest and lyse the cells from both populations.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labeling.

-

-

Data Analysis:

-

The relative abundance of a protein in the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.

-

Application of SIDA in Signaling Pathway Analysis

SIDA, particularly through the use of SILAC, is a powerful tool for elucidating the dynamics of signaling pathways by providing precise quantification of changes in protein abundance and post-translational modifications, such as phosphorylation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer.[20][21][22] SILAC-based phosphoproteomics can be used to quantify changes in the phosphorylation status of EGFR and its downstream targets upon ligand stimulation or inhibitor treatment.[18][19][23]

mTOR Signaling Pathway

The mechanistic Target of Rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, metabolism, and proliferation.[24][25] It integrates signals from growth factors, nutrients, and cellular energy status. SILAC can be employed to quantify changes in the phosphorylation of key mTOR substrates, such as S6K1 and 4E-BP1, in response to stimuli like rapamycin treatment.[26][27][28]

Conclusion

Stable Isotope Dilution Analysis represents the pinnacle of quantitative analytical techniques, offering unparalleled accuracy, precision, and reliability. By leveraging the unique properties of stable isotope-labeled internal standards, SIDA effectively mitigates the challenges posed by complex matrices and procedural variations. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of SIDA are indispensable for generating high-quality, defensible quantitative data that can drive critical decisions in research, development, and quality control.[1]

References

- 1. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. fda.gov [fda.gov]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. agilent.com [agilent.com]

- 10. lccountymt.gov [lccountymt.gov]

- 11. wellwater.bse.vt.edu [wellwater.bse.vt.edu]

- 12. extension.purdue.edu [extension.purdue.edu]

- 13. benchchem.com [benchchem.com]

- 14. arborassays.com [arborassays.com]

- 15. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Steroid hormones: relevance and measurement in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]

- 24. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Allyl Methyl Disulfide-d3 - Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, purity standards, and analytical methodologies for Allyl methyl disulfide-d3. This deuterated internal standard is a critical tool for quantitative analysis in mass spectrometry-based studies, particularly in pharmacokinetics and metabolism research.

Commercial Availability

This compound is available from specialized chemical suppliers that focus on isotopically labeled compounds for research purposes. One prominent commercial source is MedChemExpress (MCE), which provides this compound for use as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] While a detailed Certificate of Analysis (CoA) is not always publicly available, it can typically be requested from the supplier.

Purity and Specifications

The purity of deuterated standards is a critical factor for accurate quantification. While a specific CoA for this compound is not publicly accessible, we can refer to the typical specifications for high-quality deuterated standards used in demanding applications like LC-MS analysis.[2] These standards generally adhere to stringent quality control to minimize interferences and ensure reliable results.

Quantitative data for a typical commercial batch of a deuterated standard, which would be expected for this compound, is summarized in the table below.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | >99% | GC-MS, HPLC |

| Isotopic Purity | ≥98% | Mass Spectrometry, NMR |

| Molecular Formula | C₄H₅D₃S₂ | - |

| Molecular Weight | 123.25 | - |

Note: The data presented is based on typical quality standards for deuterated compounds and may vary between suppliers and batches. It is always recommended to consult the supplier-specific Certificate of Analysis for precise data.

Synthesis and Potential Impurities

A plausible synthetic route for this compound involves the reaction of a deuterated methylating agent with an appropriate sulfur-containing precursor. A representative synthesis is outlined below:

A common method for the synthesis of similar deuterated alkyl disulfides involves the use of a deuterated alkyl halide. For instance, deuterated methyl iodide (CD₃I) can be reacted with a suitable thiosulfate, followed by reaction with an allyl halide.

Potential Impurities:

-

Non-deuterated or partially deuterated species: The presence of residual protons in the deuterating agent can lead to the formation of Allyl methyl disulfide-d2, -d1, or the non-deuterated (d0) analog.

-

Isomeric impurities: Depending on the reaction conditions, side reactions could potentially lead to the formation of isomeric disulfide species.

-

Starting materials and reagents: Residual starting materials and reagents from the synthesis process may be present in the final product.

-

Oxidation products: Sulfides and disulfides can be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.

Experimental Protocols

Accurate characterization and quantification of this compound require robust analytical methods. The following are representative protocols for the analysis of this compound.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)